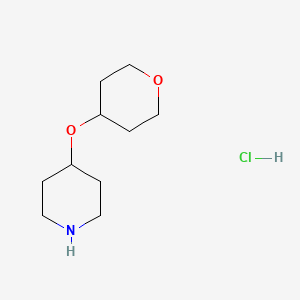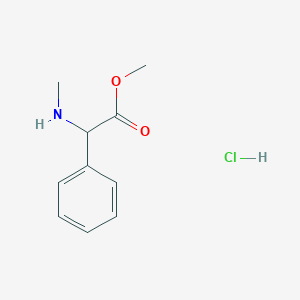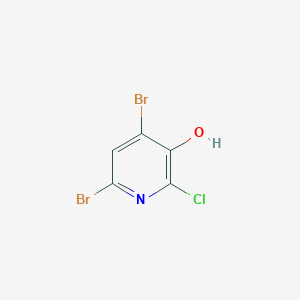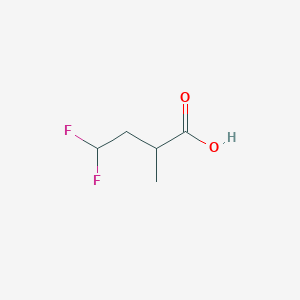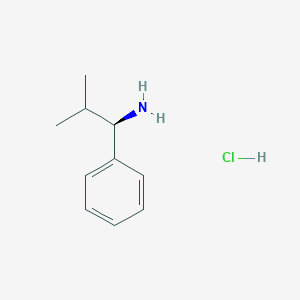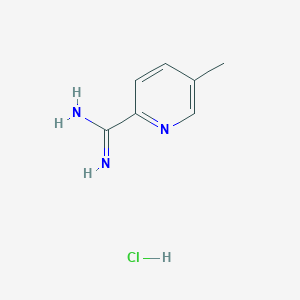
1-(5-Phenyl-1,3-oxazol-2-yl)ethan-1-amine hydrochloride
Descripción general
Descripción
1-(5-Phenyl-1,3-oxazol-2-yl)ethan-1-amine hydrochloride, commonly known as POEA, is an organic compound used in scientific research. It is a derivative of oxazole, which is a five-membered heterocyclic aromatic ring containing one nitrogen and one oxygen atom. POEA is a white crystalline powder that is soluble in water and ethanol. This compound has gained significant attention in recent years due to its potential applications in various fields of research.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
1-(5-Phenyl-1,3-oxazol-2-yl)ethan-1-amine hydrochloride is involved in various synthetic and characterization studies, providing insights into the creation and analysis of novel compounds:
- A novel synthesis approach involving a consecutive three-component synthesis for creating heteroaryl and aryl oxazolyl ethanones, leveraging an amidation-coupling-cycloisomerization sequence, highlights the compound's role in facilitating complex organic reactions (Merkul & Müller, 2006).
- The reaction of certain compounds with hydroxylamine hydrochloride showcases the synthesis of new heterocycles, indicating the utility of 1-(5-Phenyl-1,3-oxazol-2-yl)ethan-1-amine hydrochloride in generating novel structures with potential biological applications (Abdel-Wahab et al., 2023).
Antimicrobial and Antibacterial Activities
Research into the antibacterial properties of compounds related to 1-(5-Phenyl-1,3-oxazol-2-yl)ethan-1-amine hydrochloride has demonstrated their potential in medical applications:
- Studies on microwave-assisted synthesis of benzyl piperazine derivatives with pyrimidine and isoindolinedione structures have shown significant antibacterial activity, indicating the potential for these compounds in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
- The creation and evaluation of novel 2-(5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl) compounds and their significant antibacterial activity against various bacterial strains underscore the compound's utility in synthesizing new antibacterial agents (Mehta, 2016).
Functional Modification and Application in Polymers
1-(5-Phenyl-1,3-oxazol-2-yl)ethan-1-amine hydrochloride also finds application in the modification of polymers for enhanced properties:
- Research involving the functional modification of polyvinyl alcohol/acrylic acid hydrogels with various amine compounds, including aromatic amines, demonstrates the role of such chemicals in improving the physical and biological properties of polymers. These modifications have shown to enhance thermal stability and offer potential in medical applications due to their promising antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Propiedades
IUPAC Name |
1-(5-phenyl-1,3-oxazol-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c1-8(12)11-13-7-10(14-11)9-5-3-2-4-6-9;/h2-8H,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZFFHFGTIDJNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(O1)C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Phenyl-1,3-oxazol-2-yl)ethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



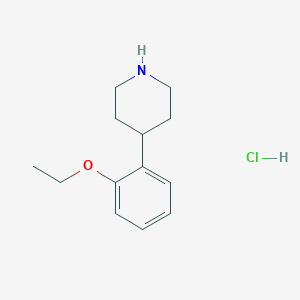
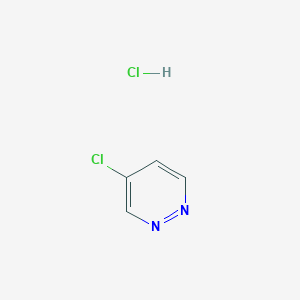

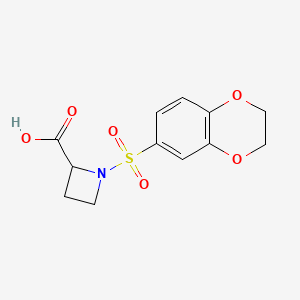
![[3-(Cyclohexyloxy)phenyl]methanamine hydrochloride](/img/structure/B1424430.png)
![2-Chloro-4-[(2,2-dimethylpropyl)amino]benzamide](/img/structure/B1424431.png)
